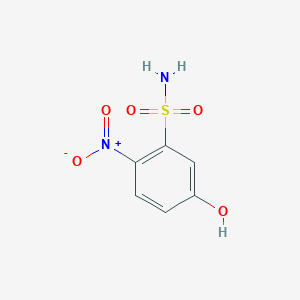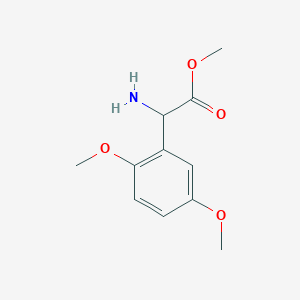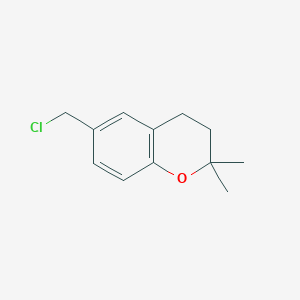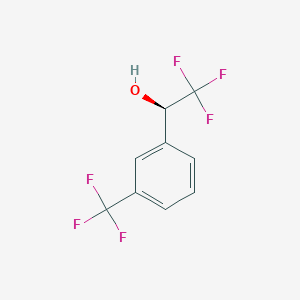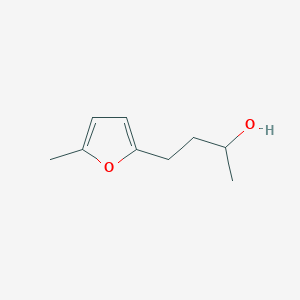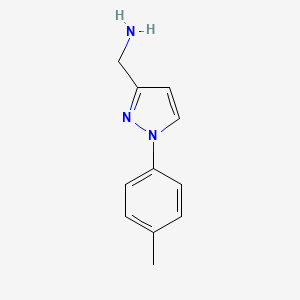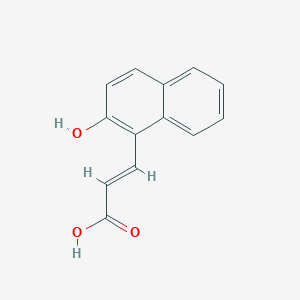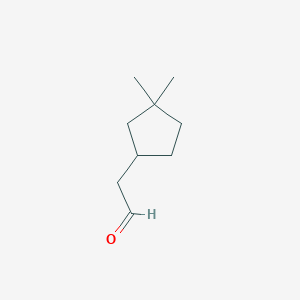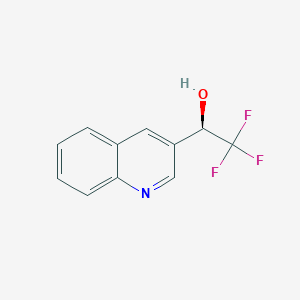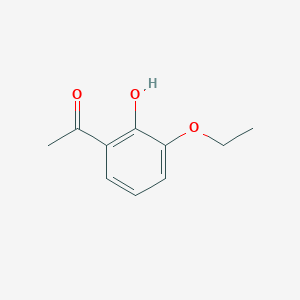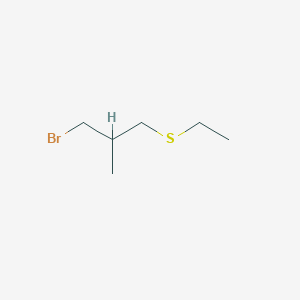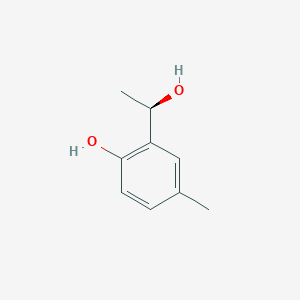
(r)-2-(1-Hydroxyethyl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-Hydroxyethyl)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyethyl group attached to the second carbon and a methyl group attached to the fourth carbon of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Hydroxyethyl)-4-methylphenol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a suitable reducing agent. For instance, the reduction of 2-acetyl-4-methylphenol with sodium borohydride in methanol can yield ®-2-(1-Hydroxyethyl)-4-methylphenol. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Hydroxyethyl)-4-methylphenol may involve catalytic hydrogenation of the corresponding ketone. This process can be carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(1-Hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced further to form the corresponding alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Acetyl-4-methylphenol
Reduction: 2-(1-Hydroxyethyl)-4-methylphenol
Substitution: Various substituted phenols depending on the reagent used
Wissenschaftliche Forschungsanwendungen
®-2-(1-Hydroxyethyl)-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used as an intermediate in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-2-(1-Hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The phenolic hydroxyl group can also participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-(1-Hydroxyethyl)benzonitrile
- (s)-2-(1-Hydroxyethyl)-4-methylphenol
- 2-(1-Hydroxyethyl)-4-methylphenol
Uniqueness
®-2-(1-Hydroxyethyl)-4-methylphenol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both hydroxyethyl and methyl groups on the phenol ring also contributes to its distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-[(1R)-1-hydroxyethyl]-4-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,10-11H,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
MJAVRHJREGOAGY-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)O)[C@@H](C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


